molecular formula C11H19F3N2O2 B1395228 (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester CAS No. 1260780-34-4

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester

Cat. No.: B1395228
CAS No.: 1260780-34-4
M. Wt: 268.28 g/mol
InChI Key: PIARTJWWYHJFTF-UHFFFAOYSA-N
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Description

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various fields due to its unique structural and chemical properties. This compound features a trifluoromethyl group attached to a piperidine ring, which is further linked to a carbamic acid tert-butyl ester. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable entity in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursorsThis process often employs reagents such as 2-bromo-3,3,3-trifluoropropene and N-arylsydnone derivatives under mild conditions . The reaction conditions are optimized to achieve high yields and regioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and automated processes helps in scaling up the production while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, radical trifluoromethylation reactions often use trifluoromethyltrimethylsilane as a reagent under radical initiation conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester stands out due to its unique combination of a piperidine ring and a carbamic acid ester, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields underscore its significance in scientific research.

Properties

IUPAC Name

tert-butyl N-[3-(trifluoromethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-5-15-6-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIARTJWWYHJFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester
Reactant of Route 2
(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester
Reactant of Route 3
(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester
Reactant of Route 4
(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester
Reactant of Route 5
(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester
Reactant of Route 6
(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester

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